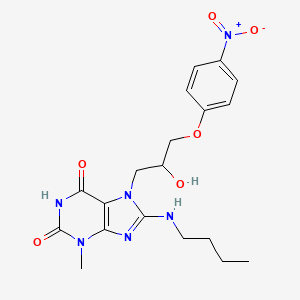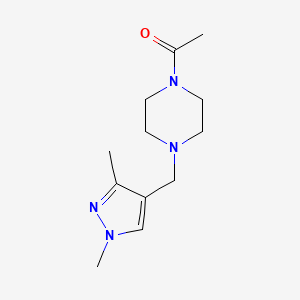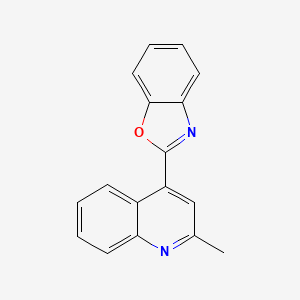
8-(butylamino)-7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(butylamino)-7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine derivative family. This compound is recognized for its intricate structure which combines various functional groups, providing a unique set of chemical properties that render it valuable in multiple scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 8-(butylamino)-7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step synthesis. The synthesis begins with the formation of the purine core, followed by the sequential addition of the butylamino, hydroxyl, and nitrophenoxy groups. Reaction conditions usually require controlled temperatures, appropriate solvents such as DMF (Dimethylformamide), and catalysts to facilitate specific reactions.
Industrial Production Methods: Industrially, the synthesis can be scaled up using batch or continuous flow reactors, ensuring consistency in temperature and reaction times. Purification methods such as recrystallization or chromatography are employed to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: It can undergo oxidative reactions, particularly targeting the hydroxyl and amino groups.
Reduction: Reduction reactions may modify the nitro group to an amino group.
Substitution: The aromatic ring's nitrophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Uses reagents such as hydrogen peroxide or chromic acid.
Reduction: Utilizes metal catalysts like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Involves reagents like sodium hydroxide or potassium tert-butoxide in the presence of heat.
Major Products: These reactions can yield a variety of products, including reduced amines, hydroxylated derivatives, and substituted aryl compounds, depending on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules, contributing to the development of new materials or drug candidates.
Biology and Medicine: It has potential applications in biology and medicine, particularly in the development of new pharmaceuticals. Its structure allows it to interact with various biological targets, making it a candidate for drugs targeting specific enzymes or receptors.
Industry: In industry, it can be used in the development of specialty chemicals, potentially serving roles in coatings, adhesives, or other materials requiring specific functional properties.
Mecanismo De Acción
The mechanism by which 8-(butylamino)-7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione exerts its effects generally involves interactions at the molecular level, such as binding to specific enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. The presence of multiple functional groups allows for versatile binding and activity in biological systems.
Comparación Con Compuestos Similares
Caffeine
Theophylline
Pentoxifylline
8-(3,4-dimethoxybenzylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione
Uniqueness: Compared to these similar compounds, 8-(butylamino)-7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione stands out due to its specific functional groups that enhance its reactivity and binding potential. The nitrophenoxy group, in particular, provides additional sites for interaction, making it more versatile in its applications.
So there you have it! A comprehensive breakdown of this compound. Got more compounds you're curious about?
Propiedades
IUPAC Name |
8-(butylamino)-7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O6/c1-3-4-9-20-18-21-16-15(17(27)22-19(28)23(16)2)24(18)10-13(26)11-31-14-7-5-12(6-8-14)25(29)30/h5-8,13,26H,3-4,9-11H2,1-2H3,(H,20,21)(H,22,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNIMUPOAMFMQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC2=C(N1CC(COC3=CC=C(C=C3)[N+](=O)[O-])O)C(=O)NC(=O)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-(4-bromobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2387808.png)
![(5Z)-5-{[(4-acetylphenyl)amino]methylidene}-1-(3-methoxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2387809.png)

![N-(3,5-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2387813.png)
![N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2387815.png)








